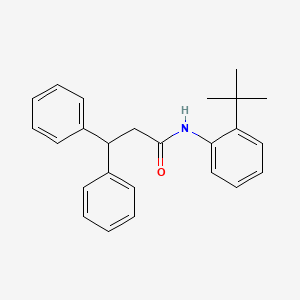

![molecular formula C18H29N3O4S B4620600 N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-piperidinyl)propyl]glycinamide](/img/structure/B4620600.png)

N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-piperidinyl)propyl]glycinamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves intricate reactions that can provide insights into the methodologies applicable to our compound of interest. For example, the addition-rearrangement reactions of aryl- and alkoxysulfonyl isocyanates with specific pyrans leading to functionalized piperidones highlight the type of synthetic strategies that might be employed (Jao et al., 1996). Similarly, studies on sulfonamide compounds reveal the role of sulfonamide groups in the synthesis of compounds with potential antitumor activities (Owa et al., 2002).

Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their properties and potential applications. Spectroscopic and theoretical studies, for instance, provide insights into the conformational preferences and structural characteristics of related molecules (Olivato et al., 2009).

Chemical Reactions and Properties

The reactivity of the N-acyl and N-sulfonyl groups, especially in the context of methoxylation reactions, is a relevant area of study for understanding the chemical behavior of our compound. Such studies demonstrate how these functional groups influence the outcomes of chemical reactions (Golub & Becker, 2015).

Applications De Recherche Scientifique

Synthetic Chemistry Applications

Weinreb Amide Based Synthetic Equivalents

New synthetic equivalents based on Weinreb Amide (WA) functionality have been developed for synthesizing 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks, showcasing the chemical's utility in constructing complex molecular architectures. These equivalents provide a convenient approach for the synthesis of N-phenylsulfonyl protected 4-aryl-1,2,3,4-tetrahydroisoquinolines and direct synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinolines in good yields through a series of reduction and cyclization steps (Kommidi, Balasubramaniam, & Aidhen, 2010).

Pharmacological Studies

Inhibition of Phospholipase A2

A novel series of compounds, including derivatives of N2-(3-methoxyphenyl)-N2-(methylsulfonyl)-N1-[3-(1-piperidinyl)propyl]glycinamide, have been prepared and evaluated as potent membrane-bound phospholipase A2 inhibitors. These compounds significantly reduced the size of myocardial infarction in coronary occluded rats, highlighting their potential therapeutic value in cardiovascular diseases (Oinuma et al., 1991).

Osteoclastogenesis and Bone Loss Prevention

The osteoclast inhibitory activity of compounds related to N2-(3-methoxyphenyl)-N2-(methylsulfonyl)-N1-[3-(1-piperidinyl)propyl]glycinamide has been examined. These compounds inhibited receptor activator of nuclear factor kappa B ligand (RANKL)-induced osteoclast differentiation and showed potential as therapeutic agents for postmenopausal osteoporosis by preventing bone loss in ovariectomized mouse models (Cho et al., 2020).

Electrochemical Applications

Ionic Liquid Electrolytes for Batteries

The novel ionic liquid N-methyl-N-[2-(2-methoxyethoxy)-ethyl]piperidinium bis(trifluoromethylsulfonyl)imide, related to the compound , was synthesized and characterized for use in electrochemical applications. Its physico-chemical and electrochemical properties suggest potential for use as electrolytes in lithium-ion batteries, indicating the broader application of such molecules in energy storage technologies (Savilov et al., 2016).

Propriétés

IUPAC Name |

2-(3-methoxy-N-methylsulfonylanilino)-N-(3-piperidin-1-ylpropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O4S/c1-25-17-9-6-8-16(14-17)21(26(2,23)24)15-18(22)19-10-7-13-20-11-4-3-5-12-20/h6,8-9,14H,3-5,7,10-13,15H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPYPFYSWHNALM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N(CC(=O)NCCCN2CCCCC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![dimethyl 5-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}isophthalate](/img/structure/B4620534.png)

![1-(cyclopropylmethyl)-4-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)piperazine](/img/structure/B4620535.png)

![2-(4-bromophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4620555.png)

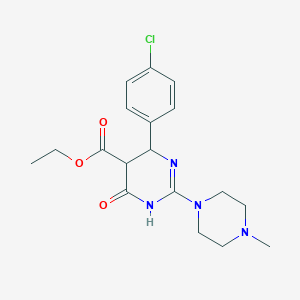

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4620563.png)

![3-phenyl-N-1,3-thiazol-2-yl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4620571.png)

![3-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4620575.png)

![3-[4-(3-bromophenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4620580.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4620582.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4620597.png)

![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4620609.png)

![N-cyclohexyl-2-{[5-(2-furyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4620613.png)

![5-{[3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4620619.png)